molecular formula C9H7F2IN2O B13096333 6-(Difluoromethoxy)-3-iodo-1-methyl-1H-indazole

6-(Difluoromethoxy)-3-iodo-1-methyl-1H-indazole

Cat. No.: B13096333
M. Wt: 324.07 g/mol
InChI Key: FWCZGCNJPVWQOR-UHFFFAOYSA-N
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Description

6-(Difluoromethoxy)-3-iodo-1-methyl-1H-indazole is a synthetic organic compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. The presence of the difluoromethoxy and iodine substituents in this compound imparts unique chemical properties, making it a valuable molecule for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Difluoromethoxy)-3-iodo-1-methyl-1H-indazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Indazole Core: The indazole core can be synthesized through a cyclization reaction of appropriate hydrazine derivatives with ketones or aldehydes.

    Introduction of the Iodine Substituent: The iodine atom can be introduced via an iodination reaction using reagents such as iodine or N-iodosuccinimide (NIS).

    Introduction of the Difluoromethoxy Group: The difluoromethoxy group can be introduced through a nucleophilic substitution reaction using difluoromethylating agents like difluoromethyl iodide or difluoromethyl sulfone.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

6-(Difluoromethoxy)-3-iodo-1-methyl-1H-indazole can undergo various chemical reactions, including:

    Substitution Reactions: The iodine substituent can be replaced by other nucleophiles through substitution reactions.

    Oxidation Reactions: The compound can undergo oxidation reactions to introduce additional functional groups.

    Reduction Reactions: The compound can be reduced to modify the oxidation state of the substituents.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide, potassium cyanide, or organometallic reagents can be used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido, cyano, or organometallic derivatives, while oxidation and reduction reactions can introduce hydroxyl, carbonyl, or alkyl groups.

Scientific Research Applications

6-(Difluoromethoxy)-3-iodo-1-methyl-1H-indazole has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Chemical Biology: It is used as a probe to study biological pathways and molecular interactions.

    Material Science: The compound can be used in the development of novel materials with unique properties.

    Pharmaceutical Research: It serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.

Mechanism of Action

The mechanism of action of 6-(Difluoromethoxy)-3-iodo-1-methyl-1H-indazole involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can enhance the compound’s binding affinity to target proteins through hydrogen bonding and hydrophobic interactions. The iodine substituent can participate in halogen bonding, further stabilizing the compound-protein complex. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-(Difluoromethoxy)-3-chloro-1-methyl-1H-indazole
  • 6-(Difluoromethoxy)-3-bromo-1-methyl-1H-indazole
  • 6-(Difluoromethoxy)-3-fluoro-1-methyl-1H-indazole

Uniqueness

6-(Difluoromethoxy)-3-iodo-1-methyl-1H-indazole is unique due to the presence of the iodine substituent, which imparts distinct chemical reactivity and biological activity compared to its chloro, bromo, and fluoro analogs. The iodine atom’s larger size and higher polarizability can lead to stronger interactions with target molecules, enhancing the compound’s potency and selectivity in various applications.

Properties

Molecular Formula

C9H7F2IN2O

Molecular Weight

324.07 g/mol

IUPAC Name

6-(difluoromethoxy)-3-iodo-1-methylindazole

InChI

InChI=1S/C9H7F2IN2O/c1-14-7-4-5(15-9(10)11)2-3-6(7)8(12)13-14/h2-4,9H,1H3

InChI Key

FWCZGCNJPVWQOR-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC(=C2)OC(F)F)C(=N1)I

Origin of Product

United States

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